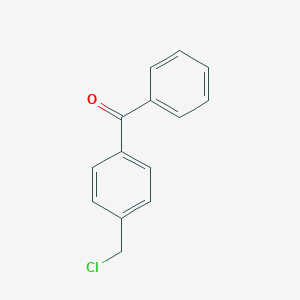

4-(Chloromethyl)benzophenone

Übersicht

Beschreibung

4-(Chloromethyl)benzophenone is a useful chemical compound with a variety of research applications . It has a molecular formula of C14H11OCl and a molecular weight of 230.69 .

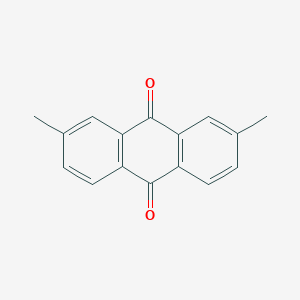

Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)benzophenone consists of a benzene ring attached to a ketone group and a chloromethyl group .Physical And Chemical Properties Analysis

4-(Chloromethyl)benzophenone has a molecular formula of C14H11OCl and a molecular weight of 230.69 .Wissenschaftliche Forschungsanwendungen

Environmental Science and Pollution Research

4-(Chloromethyl)benzophenone, also known as Benzophenone-4 (BP-4), is widely used in personal care products (PCPs) as a UV filter. It has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations. Conventional treatment is unable to remove it, leading to its presence in surface water. Research has focused on the degradation of this compound by chlorine, and the efficiency of its removal from water by applying two advanced oxidation processes UV/TiO2 and UV/H2O2. The study was performed in purified water with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine .

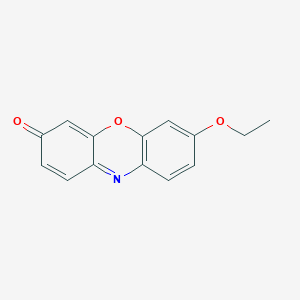

Organic Light-Emitting Diodes

Benzophenone-based derivatives, including 4-(Chloromethyl)benzophenone, have garnered considerable attention in academic and industrial circles due to their potential applications in flat-panel displays and solid-state lighting technologies. The thin and flexible design of OLEDs enables the development of innovative lighting solutions, facilitating the creation of customizable and contoured lighting panels . Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency. This characteristic makes it a compelling candidate for effective reverse intersystem crossing, with potential in leading to the development of thermally activated delayed fluorescent (TADF) emitters .

Chemical Supply

4-(Chloromethyl)benzophenone is a useful chemical compound with a variety of research applications. It is offered in various sizes for research, pilot-scale, or production applications, from milligrams to multi-kilogram batches .

Wirkmechanismus

Target of Action

The primary target of 4-(Chloromethyl)benzophenone is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic ring .

Mode of Action

4-(Chloromethyl)benzophenone interacts with its targets through nucleophilic substitution reactions . This process involves the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile . The reaction can proceed via two pathways: SN1 or SN2, depending on the nature of the substrate . In the case of 1° benzylic halides, the reaction typically follows an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The biochemical pathways affected by 4-(Chloromethyl)benzophenone involve the transformation of aromatic compounds . The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The action of 4-(Chloromethyl)benzophenone results in the formation of new organic compounds through the substitution of the chlorine atom at the benzylic position . This can lead to the synthesis of a variety of compounds, including those with potential pharmaceutical applications .

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)benzophenone can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and exposure to light or oxygen.

Eigenschaften

IUPAC Name |

[4-(chloromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFOBPPTJQWHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195406 | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)benzophenone | |

CAS RN |

42728-62-1 | |

| Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

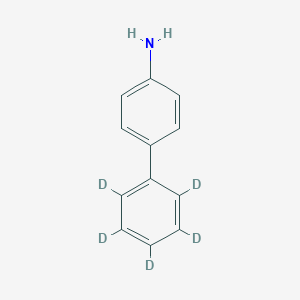

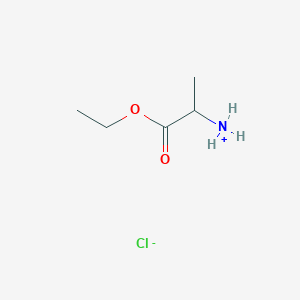

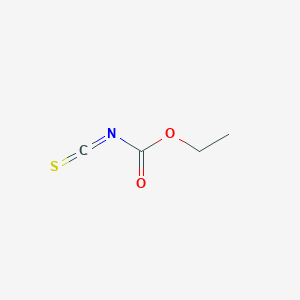

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-(Chloromethyl)benzophenone influence its crystal packing?

A2: 4-(Chloromethyl)benzophenone's crystal structure is stabilized by intermolecular C—H⋯π interactions. [] These interactions occur between the hydrogen atoms of one molecule and the electron-rich π-system of the benzene rings in neighboring molecules. This interaction leads to the formation of ribbon-like structures along the a-axis of the crystal lattice. [] The two benzene rings within the 4-(Chloromethyl)benzophenone molecule are not coplanar and exhibit a dihedral angle of 58.10° (8). [] This non-planar conformation likely influences the strength and directionality of the intermolecular C—H⋯π interactions and contributes to the observed crystal packing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)